molecular formula C4H12IN B1408591 tert-Butylamine Hydroiodide CAS No. 39557-45-4

tert-Butylamine Hydroiodide

Cat. No.: B1408591
CAS No.: 39557-45-4
M. Wt: 201.05 g/mol
InChI Key: NLJDBTZLVTWXRG-UHFFFAOYSA-N
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Description

tert-Butylamine Hydroiodide: is a chemical compound with the molecular formula C₄H₁₂IN. It is also known as tert-Butylammonium Iodide. This compound is typically found as a white to almost white powder or crystalline solid. It is hygroscopic and should be stored under inert gas to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylamine Hydroiodide can be synthesized through the reaction of tert-butylamine with hydroiodic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade tert-butylamine and hydroiodic acid, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butylamine Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various tert-butyl derivatives depending on the nucleophile used.

    Oxidation Products: tert-Butylamine oxide.

    Reduction Products: tert-Butylamine

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butylamine Hydroiodide involves its role as a precursor in chemical reactions. In the formation of perovskite materials, it acts as an A-site cation that combines with other components to form stable perovskite structures. These structures are less sensitive to moisture, resulting in improved device stability and lifetime .

Comparison with Similar Compounds

tert-Butylamine Hydroiodide can be compared with other similar compounds such as:

  • n-Butylammonium Iodide
  • Tetrabutylammonium Bromide
  • Tetrabutylammonium Iodide
  • Phenethylammonium Iodide
  • Formamidinium Iodide

Uniqueness: this compound is unique due to its bulky tert-butyl group, which provides steric hindrance and enhances the stability of the perovskite structures it forms. This makes it an ideal candidate for applications in perovskite LEDs and solar cells .

Properties

IUPAC Name

2-methylpropan-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39557-45-4
Record name tert-Butylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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